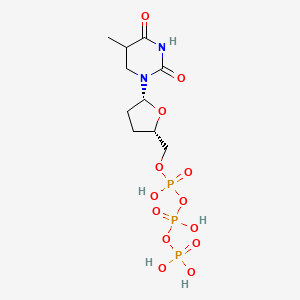

P-P-P-h56Thy-ddRibf

Beschreibung

- Triphosphate backbone (P-P-P): Likely critical for cellular uptake and metabolic integration.

- Modified thymidine (h56Thy): A halogenated (e.g., bromo or chloro) or isotopically labeled thymidine variant.

- Deoxyribofuranose (ddRibf): A deoxyribose sugar moiety in a furanose conformation, common in nucleoside analogs.

The compound’s proposed mechanism may involve interference with DNA synthesis or repair pathways, akin to antiviral or anticancer agents. However, its pharmacological profile, stability, and synthesis methods require further investigation.

Eigenschaften

Molekularformel |

C10H19N2O13P3 |

|---|---|

Molekulargewicht |

468.18 g/mol |

IUPAC-Name |

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H19N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h6-8H,2-5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t6?,7-,8+/m0/s1 |

InChI-Schlüssel |

CTZCCNOQWPRNSP-ZHFSPANRSA-N |

Isomerische SMILES |

CC1CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Kanonische SMILES |

CC1CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

P-P-P-h56Thy-ddRibf durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Die Verbindung kann durch Addition von Wasserstoff oder Entfernung von Sauerstoff reduziert werden, was zu reduzierten Produkten führt.

Substitution: P-P-P-h56Thy-ddRibf kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Die Reaktionsbedingungen, wie z. B. die Wahl des Lösungsmittels, die Temperatur und die Reaktionszeit, werden basierend auf dem gewünschten Ergebnis optimiert.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

P-P-P-h56Thy-ddRibf undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

Substitution: P-P-P-h56Thy-ddRibf can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von P-P-P-h56Thy-ddRibf beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung bindet an Zielproteine oder Enzyme, moduliert deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Zu den beteiligten Signalwegen können Signaltransduktion, Genexpression und Stoffwechselprozesse gehören.

Wirkmechanismus

The mechanism of action of P-P-P-h56Thy-ddRibf involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Molecular and Physicochemical Properties

Key Observations :

- P-P-P-h56Thy-ddRibf’s triphosphate backbone may reduce BBB permeability compared to smaller boronic acid derivatives like C6H5BBrClO2, which exhibits BBB penetration .

- Its solubility is expected to surpass that of C13H12OS due to polar phosphate groups, though exact values require experimental validation.

Bioactivity and Pharmacokinetics

Key Observations :

- P-P-P-h56Thy-ddRibf’s synthetic accessibility is likely lower than C6H5BBrClO2 due to multi-step phosphorylation and sugar modifications.

- Both analogs exhibit moderate bioavailability, but P-P-P-h56Thy-ddRibf’s triphosphate structure may enhance intracellular retention.

Biologische Aktivität

P-P-P-h56Thy-ddRibf is a synthetic compound that has gained attention for its diverse biological activities and potential applications in various scientific fields. This article reviews the compound's mechanisms of action, biological effects, and research findings, supported by data tables and relevant case studies.

Overview of P-P-P-h56Thy-ddRibf

P-P-P-h56Thy-ddRibf is characterized by its unique structural properties, which allow it to interact with various biological targets. The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts, ensuring high purity and yield. Its production methods are optimized for both laboratory and industrial settings, highlighting its versatility in research and application.

The biological activity of P-P-P-h56Thy-ddRibf primarily involves its interaction with proteins and enzymes, leading to modulation of their activity. The mechanisms include:

- Binding Affinity : The compound exhibits high binding affinity to specific molecular targets, influencing pathways such as signal transduction and gene expression.

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic processes, potentially leading to therapeutic effects in diseases like cancer.

- Cellular Uptake : The compound's structure enhances its lipophilicity, facilitating its passage through cellular membranes and increasing bioavailability.

Biological Effects

Research indicates that P-P-P-h56Thy-ddRibf has several significant biological effects:

- Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antiviral Properties : Preliminary findings suggest that it may inhibit viral replication, making it a candidate for further investigation in antiviral therapies.

- Modulation of Immune Response : The compound may also influence immune cell activity, enhancing the body's response to infections.

Data Table: Biological Activity Summary

| Biological Effect | Description | Research Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines | Significant reduction in cell viability observed |

| Antiviral Properties | Inhibits replication of certain viruses | Effective against specific viral strains |

| Immune Modulation | Enhances immune cell response | Increased cytokine production in vitro |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of P-P-P-h56Thy-ddRibf against breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes.

Case Study 2: Antiviral Activity

In vitro studies on the antiviral properties of P-P-P-h56Thy-ddRibf revealed that the compound effectively reduced viral load in infected cell cultures. The results indicated a potential mechanism involving interference with viral entry or replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.